molecular formula C17H26N2O B15372179 N-(4-Methoxybenzyl)-8-azaspiro[4.5]decan-1-amine

N-(4-Methoxybenzyl)-8-azaspiro[4.5]decan-1-amine

Cat. No.: B15372179
M. Wt: 274.4 g/mol
InChI Key: HGVSFBBEOBUTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-8-azaspiro[4.5]decan-1-amine is a structurally complex compound featuring an 8-azaspiro[4.5]decane core substituted with a 4-methoxybenzyl group at the amine position. The spirocyclic scaffold confers conformational rigidity, which can enhance binding specificity to biological targets.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C17H26N2O/c1-20-15-6-4-14(5-7-15)13-19-16-3-2-8-17(16)9-11-18-12-10-17/h4-7,16,18-19H,2-3,8-13H2,1H3

InChI Key

HGVSFBBEOBUTOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCC23CCNCC3

Origin of Product

United States

Biological Activity

N-(4-Methoxybenzyl)-8-azaspiro[4.5]decan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates a nitrogen atom within the spiro ring system. This configuration contributes to its distinctive chemical properties and biological interactions.

PropertyValue
Molecular FormulaC13_{13}H19_{19}N
Molecular Weight203.30 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly affecting dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

Target Receptors

  • Dopamine Receptors : Potential agonistic effects leading to improved mood and cognitive enhancement.
  • Serotonin Receptors : Modulation may contribute to anxiolytic effects.

Antitumor Activity

Recent studies have investigated the antitumor potential of this compound derivatives against various cancer cell lines. For instance, a series of related compounds demonstrated significant cytotoxicity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines.

CompoundCell LineIC50_{50} (µM)
Compound 11bA5490.18
Compound 11hMDA-MB-2310.08
Compound 11kHeLa0.14

These findings indicate that modifications to the molecular structure can enhance antitumor efficacy, suggesting a promising avenue for further drug development.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier may facilitate its protective effects on neuronal cells.

Case Studies

  • Case Study: Neuroprotection in Alzheimer’s Models
    • Objective : To evaluate the neuroprotective effects of this compound in vitro.
    • Methodology : Neuronal cultures were exposed to amyloid-beta peptides in the presence of varying concentrations of the compound.
    • Results : Significant reduction in cell death was observed, indicating potential therapeutic benefits in Alzheimer’s disease.
  • Case Study: Anticancer Activity
    • Objective : Assess the cytotoxic effects on breast cancer cell lines.
    • Methodology : MDA-MB-231 cells were treated with different concentrations of the compound.
    • Results : The compound exhibited dose-dependent cytotoxicity, with an IC50_{50} value indicating strong activity against these cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Methoxybenzyl)-8-azaspiro[4.5]decan-1-amine with structural analogs and functional derivatives, focusing on structural, synthetic, and inferred pharmacological differences.

Structural Analogs

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features Reference
This compound C₁₈H₂₈N₂O 4-Methoxybenzyl group at amine position 288.4 High rigidity; enhanced metabolic stability due to methoxy group
(R)-8-azaspiro[4.5]decan-1-amine dihydrochloride C₉H₂₀Cl₂N₂ No aromatic substituent; hydrochloride salt 227.17 Simplified structure; improved solubility due to salt formation
1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine C₉H₁₈N₂O Oxa substitution at position 8; methyl group 170.25 Altered electronic properties; potential for H-bonding via oxa group
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine C₉H₁₆N₂O Oxa and methyl groups; unsaturated enamine 168.24 Increased planarity; possible redox activity from enamine moiety
N-(Butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine C₁₂H₂₃N₂O₂ Dioxa ring; butyl substituent 213.32 Enhanced hydrophilicity due to dioxa; bulky substituent may limit binding

Pharmacological Implications

  • Target Compound: The 4-methoxybenzyl group may enhance blood-brain barrier penetration compared to non-aromatic analogs (e.g., ) .
  • Benzothiazole Derivatives (): Structural analogs with benzothiazole moieties show antimicrobial and antitumor activity, implying possible broad therapeutic utility for the target compound .

Physicochemical Properties

  • Solubility : Salt forms (e.g., dihydrochloride in ) enhance aqueous solubility, whereas dioxa-substituted analogs () achieve similar effects via polar oxygen atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.